Cas no 2580-88-3 (1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel-)

1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel- structure
2580-88-3 structure
Nome do Produto:1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel-
N.o CAS:2580-88-3
MF:C19H22N2O
MW:294.390784740448
CID:277314
PubChem ID:71203

1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel- Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(5H)-one,13a-ethyl-2,3,6,13,13a,13b-hexahydro-, (13aR,13bR)-rel-
    • (?à)-Eburnamonine
    • (?à)-Vincamone
    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnamenin-14(15H)-onederiv.
    • dl-Eburnamonine
    • Eburnamenin-14(15H)-one,(?à)- (9CI)
    • Vincanorine (7CI)
    • Vinburnine
    • UNII-G54D0HMY25
    • KBioSS_000859
    • GTPL345
    • CHEMBL1892145
    • Eburnamenin-14(15H)-one, (3a,16a)-
    • NCI322920
    • BSPBio_000514
    • CS-4789
    • (-)-Eburnamonine
    • Vinburnine, (+/-)-
    • KBio2_005995
    • NSC322920
    • Spectrum_000379
    • (+/-)-Vincamone
    • Vinburnina
    • VINBURNINE [MART.]
    • EINECS 225-490-5
    • D08676
    • NCGC00262533-02
    • 4880-88-0
    • Spectrum4_000751
    • 64UB2942IE
    • Vinburnine [INN]
    • BSPBio_002877
    • NINDS_000411
    • NCI60_002800
    • (-)-Vincamone
    • NSC 322920
    • MLS000758467
    • 3.alpha.,16.alpha.-eburnamonine
    • Vinburninum [INN-Latin]
    • Vinburnina [INN-Spanish]
    • Vincanorine
    • Prestwick2_000607
    • (3alpha,16alpha)-Eburnamenin-14(15H)-one, Vincamone]
    • CAS-4880-88-0
    • Vincamona
    • DTXCID4025119
    • AC-26459
    • (-)-Eburnamonina [Spanish]
    • ACon1_000004
    • KBio1_000411
    • Prestwick0_000607
    • Vinburninum
    • Tox21_110060_1
    • cis-Vincamone
    • G54D0HMY25
    • (3-alpha,16-alpha)-Eburnamin-14(15H)-one
    • A871877
    • Eburnamonine (-)-form
    • C09149
    • SCHEMBL456385
    • DivK1c_000411
    • s5681
    • KBioGR_001102
    • (3alpha,16alpha)-Eburnamenin-14(15H)-one
    • (-)-Eburnamonina
    • Eburnamenin-14(15H)-one, (+/-)-
    • HMS501E13
    • NCIStruc2_000870
    • VINBURNINE [WHO-DD]
    • BPBio1_000566
    • (41S,13aS)-13a-Ethyl-2,3,5,6,13,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-12(41H)-one
    • MLS002153906
    • BRD-K40227168-001-06-1
    • DB13793
    • 3alpha,16alpha-Eburnamonine
    • (+/-)-Eburnamonine
    • (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
    • KBio2_000859
    • HMS3713J16
    • CH-846
    • BCP02373
    • HMS2096J16
    • FD10193
    • NCGC00014750-02
    • 3-alpha,16-alpha-Eburnamonine
    • SMR001233255
    • NCGC00262533-03
    • Eburnamonine (+/-)-form [MI]
    • NCIStruc1_000941
    • 2580-88-3
    • Eburnal ritardo
    • CCG-36740
    • Eburnal
    • SPBio_002733
    • AKOS015896486
    • BRD-K40227168-001-03-8
    • HY-B1180
    • Spectrum2_001504
    • MEGxp0_001871
    • NSC-322920
    • Prestwick_189
    • Cervoxan (TN)
    • EBURNAMONINE (-)-FORM [MI]
    • Spectrum5_000938
    • DTXSID6045119
    • Vincamone
    • (31S,6aS)-6a-ethyl-31,4,5,6,6a,7-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-8(2H)-one
    • KBio2_003427
    • HMS2233K13
    • NS00003481
    • Prestwick3_000607
    • UNII-64UB2942IE
    • BS-16859
    • Eburnalritardo
    • CHEBI:4740
    • Eburnamonine (-)
    • KBio3_002377
    • Q2526386
    • l-Eburnamonine
    • Spectrum3_001199
    • Tox21_110060
    • HMS1569J16
    • CH 846
    • Vincamona [Spanish]
    • Eburnamin-14(15H)-one, (3-alpha,16-alpha)-
    • Vinburnine (INN)
    • SBI-0051740.P002
    • eburnamonine
    • SPBio_001547
    • Prestwick1_000607
    • IDI1_000411
    • Inchi: InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1
    • Chave InChI: WYJAPUKIYAZSEM-RBUKOAKNSA-N
    • SMILES: CC[C@]12CCCN3[C@H]1C1=C(CC3)C3=CC=CC=C3N1C(C2)=O

Propriedades Computadas

  • Massa Exacta: 294.173213330g/mol
  • Massa monoisotópica: 294.173213330g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 492
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 25.2Ų
  • XLogP3: 3

Propriedades Experimentais

  • Ponto de Fusão: 201-202.5°

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